
4-Methyl-3-thiopheneboronic acid
Overview
Description
4-Methyl-3-thiopheneboronic acid (CAS: 177735-11-4) is an organoboron compound with the molecular formula C₅H₇BO₂S and a molecular weight of 141.98 g/mol . It features a thiophene ring substituted with a boronic acid (-B(OH)₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. The compound has a melting point range of 138–144°C and is typically available at 98% purity for synthetic applications . It is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures in pharmaceuticals and materials science .
Preparation Methods
Grignard Reagent-Mediated Synthesis
Reaction Mechanism and Procedural Steps
The Grignard reagent route begins with 4-methyl-3-halothiophene (X = Br, I) as the starting material. In an anhydrous tetrahydrofuran (THF) environment under inert atmosphere, magnesium metal reacts with the halogenated substrate to generate the corresponding Grignard intermediate. This intermediate is subsequently treated with trimethyl borate, yielding a borate ester adduct. Acidic hydrolysis (e.g., HCl) liberates the boronic acid product .
Key steps include:
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Halogenation : 4-Methylthiophene is halogenated at the 3-position using N-bromosuccinimide (NBS) or iodine monochloride.
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Grignard Formation : Reacting the halothiophene with Mg in THF at 40–60°C for 6–12 hours.
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Boration : Adding trimethyl borate at −78°C to room temperature, followed by stirring for 4–6 hours.
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Hydrolysis : Treating the borate ester with 1 M HCl to isolate the boronic acid .
Optimization of Reaction Conditions
Solvent Selection : THF is preferred due to its ability to stabilize Grignard intermediates. Alternatives like diethyl ether result in slower reaction kinetics .
Temperature Control : Maintaining sub-zero temperatures during boration minimizes side reactions, such as boronic acid trimerization.
Yield Enhancements : Sequential quenching with saturated ammonium chloride and rapid workup improve purity, achieving yields of 50–60% .
Table 1: Grignard Method Parameters
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Halogen (X) | Br | 55 | 92 |
Solvent | THF | 58 | 95 |
Reaction Temperature | 40–60°C (Grignard) | 60 | 90 |
Hydrolysis Agent | 1 M HCl | 57 | 93 |
Palladium-Catalyzed Miyaura Borylation
Catalytic System and Substrate Scope
The Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to directly functionalize halogenated thiophenes. This method avoids moisture-sensitive intermediates, making it suitable for industrial-scale production .
Representative Procedure :
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Combine 4-methyl-3-iodothiophene (1 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (2 equiv) in 1,4-dioxane.
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Heat at 80°C under nitrogen for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate) to isolate the boronic ester, followed by hydrolysis .
Solvent and Ligand Effects
Solvent Polarities : Polar aprotic solvents (e.g., DMF, DMSO) enhance catalyst activity but may promote side reactions. 1,4-Dioxane balances reactivity and stability .
Ligand Design : Bulky phosphine ligands (e.g., SPhos) increase steric hindrance, reducing undesired homocoupling byproducts.
Table 2: Miyaura Borylation Optimization
Variable | Optimal Condition | Yield (%) | Selectivity (%) |
---|---|---|---|
Catalyst | Pd(dppf)Cl₂ | 78 | 98 |
Base | KOAc | 75 | 97 |
Solvent | 1,4-Dioxane | 80 | 99 |
Temperature | 80°C | 78 | 98 |
Comparative Evaluation of Synthesis Methodologies
Efficiency and Scalability
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Grignard Method : Suitable for laboratory-scale synthesis but limited by moisture sensitivity and moderate yields (50–60%).
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Miyaura Borylation : Higher yields (70–80%) and better functional group tolerance, ideal for industrial applications .
Cost and Environmental Impact
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Grignard Route : Requires expensive anhydrous solvents and generates magnesium waste.
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Miyaura Approach : Catalytic palladium recycling and aqueous workup reduce environmental footprint .
Table 3: Method Comparison
Criterion | Grignard Method | Miyaura Borylation |
---|---|---|
Yield (%) | 50–60 | 70–80 |
Scalability | Limited | High |
Moisture Sensitivity | High | Low |
Cost | Moderate | High (Pd catalyst) |
Advanced Methodological Considerations
Boron Protecting Groups
Using pinacol boronic esters instead of free boronic acids improves stability during purification. Hydrolysis is performed post-synthesis with minimal yield loss .
Reaction Monitoring Techniques
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-thiopheneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include 1,4-dioxane, toluene, and ethanol.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
Synthesis of Biologically Active Molecules
4-Methyl-3-thiopheneboronic acid is utilized as a key reactant in the synthesis of various biologically active compounds. It has been employed in the preparation of selective sphingosine phosphate receptor antagonists and biarylimidazole derivatives, which are important in drug development targeting various diseases, including cancer and inflammation .
Cross-Coupling Reactions
This compound is frequently used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, where it acts as a boron source to form carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound contributes to the development of advanced materials with enhanced electronic properties. Its incorporation into π-conjugated systems leads to improved charge transport properties, making it suitable for applications in organic electronics and photonics .
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel inhibitors for sphingosine phosphate receptors. The synthesized compounds exhibited promising biological activity against cancer cell lines, demonstrating the compound's potential in therapeutic applications .
Case Study 2: Organic Electronics
Research conducted by a team at a leading university explored the integration of boronic acids, including this compound, into organic light-emitting diodes (OLEDs). The findings indicated that devices incorporating these compounds showed improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-Methyl-3-thiopheneboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The thiophene ring provides stability and electronic properties that facilitate these reactions.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Physical Properties
The table below compares 4-Methyl-3-thiopheneboronic acid with structurally related boronic acids:
Key Observations:
- Electronic Effects : The methyl group in this compound provides mild electron-donating effects, enhancing stability during cross-coupling reactions compared to unsubstituted 3-Thiopheneboronic acid .
- Steric Hindrance : The methyl group introduces moderate steric hindrance, which can slow reaction rates but improve selectivity in coupling with bulky substrates .
- Aromatic System : Thiophene-based boronic acids (e.g., Thianaphthene-2-boronic acid) exhibit greater π-conjugation than phenyl analogs, influencing their reactivity in photochemical applications .
Suzuki-Miyaura Coupling Performance
- This compound demonstrates high reactivity in coupling with aryl halides, particularly in the synthesis of thiophene-containing polymers .
- Thianaphthene-2-boronic acid (CAS 49,997-8) shows lower reactivity due to its fused aromatic system but is preferred for creating rigid, planar structures in organic electronics .
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 149507-36-8) is used in medicinal chemistry for introducing trifluoromethyl groups, which improve metabolic stability in drug candidates .
Stability and Handling
- This compound is moisture-sensitive and requires storage in dry, airtight containers .
- In contrast, pinacol ester derivatives (e.g., Thiophene-2-boronic acid pinacol ester, CAS 193978-23-3) exhibit superior stability but require deprotection before use .
Commercial Availability and Cost
Biological Activity
4-Methyl-3-thiopheneboronic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its metabolic pathways, antibacterial properties, and potential therapeutic applications.
This compound is characterized by the presence of a thiophene ring and a boronic acid functional group. The molecular formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of the boron atom and the thiophene ring, respectively. This duality enhances its potential for biological interactions.
Metabolic Pathways
Research indicates that arylboronic acids, including this compound, can undergo microbial metabolism. A study involving Arthrobacter nicotinovorans demonstrated that various arylboronic acids are metabolized to phenolic compounds through enzymatic oxidation processes. Specifically, 3-thiopheneboronic acid was oxidized to 3-hydroxythiophene, suggesting that this compound may similarly be metabolized by microbial action .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. In one study, derivatives with thiophene structures exhibited inhibition rates ranging from 40% to 86% against these Gram-positive bacteria .
The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various thiophene derivatives, including those related to this compound. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced antibacterial activity. For example:
Compound | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|
This compound | 20 | 83.3 |
Control (Ampicillin) | 25 | 100 |
Other derivatives | Varies | Varies |
This table illustrates the comparative effectiveness of this compound against standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent .
Antioxidant Properties
In addition to antibacterial activity, some studies have investigated the antioxidant properties of thiophene derivatives. The antioxidant capacity was evaluated using the ABTS method, where certain derivatives demonstrated significant radical scavenging activity. This suggests that compounds like this compound may also play a role in mitigating oxidative stress in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Methyl-3-thiopheneboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronic acid moiety for cross-coupling with aryl halides. Key parameters include:
- Catalyst System : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
- Temperature : Reactions often proceed at 60–80°C under inert atmospheres to prevent boronic acid oxidation .
- Purification : Recrystallization from ethanol/water mixtures is recommended, given its melting point of 138–144°C .
- Data Table :
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₇BO₂S | |
Molecular Weight (g/mol) | 141.98 | |
Melting Point | 138–144°C |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiophene ring substitution pattern. The methyl group at position 4 typically resonates at δ ~2.5 ppm in ¹H NMR .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Validate boron content via ICP-MS or combustion analysis .
Advanced Research Questions
Q. How does moisture sensitivity impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Stability Testing : Conduct kinetic studies under controlled humidity (e.g., 30%, 60%, 90% RH) to measure hydrolysis rates. Use Karl Fischer titration to quantify water content in reaction mixtures .
- Mitigation Strategies : Store the compound in anhydrous conditions (desiccated, <0°C) and pre-dry solvents (e.g., molecular sieves in THF) .
Q. How can researchers resolve contradictions in catalytic efficiency reported for this compound across different studies?
- Methodological Answer :
- Systematic Comparison : Replicate experiments using identical substrates (e.g., aryl bromides vs. chlorides) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
- Data Analysis : Apply multivariate regression to isolate variables (e.g., ligand structure, base strength) impacting yield. Reference discrepancies may arise from trace impurities in boronic acid batches .
Q. What advanced spectroscopic methods address challenges in distinguishing this compound from structural analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., thiophene ring protons) .
- X-ray Crystallography : Confirm regiochemistry of the methyl and boronic acid groups. Single crystals can be grown via slow evaporation in acetonitrile .
Q. Experimental Design & Data Analysis
Q. How to design a study evaluating the compound’s compatibility with diverse heterocyclic substrates?
- Methodological Answer :
- Substrate Screening : Test coupling with electron-deficient (e.g., pyridines) and electron-rich (e.g., furans) heterocycles. Monitor reaction progress via TLC or GC-MS.
- Statistical Tools : Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactivity?
- Methodological Answer :
- Standardized Conditions : Pre-equilibrate reagents at reaction temperature (e.g., 25°C water bath).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track boronic acid consumption in real-time .
Q. Safety & Handling
Q. What are the critical safety protocols for handling this compound in aqueous environments?
- Methodological Answer :
- Hazard Mitigation : Avoid prolonged exposure to moisture to prevent exothermic hydrolysis. Use fume hoods and PPE (nitrile gloves, goggles) during weighing .
- Waste Disposal : Quench residual boronic acid with excess sodium bicarbonate before disposal .
Properties
IUPAC Name |
(4-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFZXKLROORIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408156 | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-11-4 | |
Record name | (4-Methylthien-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177735-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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